3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid
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Overview
Description
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, and an acrylic acid moiety
Mechanism of Action
Target of Action
A structurally similar compound has been found to target theGPR34 receptor , a G-protein coupled receptor involved in various diseases .
Mode of Action
non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target protein .
Biochemical Pathways
It’s worth noting that benzylic compounds often undergooxidation and reduction reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
benzyloxy and phenylacrylic acid groups may influence its pharmacokinetic properties. For instance, the benzyloxy group could potentially enhance the compound’s lipophilicity, thereby improving its absorption and distribution .
Result of Action
Given its potential interaction with gpr34, it may influence cellular signaling pathways regulated by this receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid. For instance, its stability could be affected by temperature, as suggested by its reported melting point of 218-221°C .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions at the molecular level . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
It could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and phenylacetic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound, this compound.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
4-(Benzyloxy)benzoic acid: Similar structure but lacks the acrylic acid moiety.
3-(Benzyloxy)phenylacetic acid: Similar structure but with a different positioning of the benzyloxy group.
2-Phenylacrylic acid: Lacks the benzyloxy group but shares the acrylic acid moiety.
Uniqueness: 3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid is unique due to the combination of its benzyloxy group and acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)/b21-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXOMKXVXTZOO-RCCKNPSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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